molecular formula C8H9NOS B13287735 4-(5-Methylthiophen-3-yl)azetidin-2-one

4-(5-Methylthiophen-3-yl)azetidin-2-one

Cat. No.: B13287735
M. Wt: 167.23 g/mol
InChI Key: HLSMDJNLHCOFAO-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-3-yl)azetidin-2-one is a chemical compound with the molecular formula C8H9NOS It belongs to the class of azetidin-2-ones, which are four-membered lactam rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-3-yl)azetidin-2-one typically involves the reaction of 5-methylthiophene-3-carboxylic acid with appropriate reagents to form the azetidin-2-one ring. One common method involves the use of a cyclization reaction where the carboxylic acid is converted into an azetidin-2-one through the use of reagents such as thionyl chloride and ammonia .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azetidin-2-one ring to an azetidine ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Azetidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(5-Methylthiophen-3-yl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-3-yl)azetidin-2-one is not fully understood. compounds with azetidin-2-one rings are known to interact with various biological targets. For example, they can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. The thiophene ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

4-(5-Methylthiophen-3-yl)azetidin-2-one is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

4-(5-methylthiophen-3-yl)azetidin-2-one

InChI

InChI=1S/C8H9NOS/c1-5-2-6(4-11-5)7-3-8(10)9-7/h2,4,7H,3H2,1H3,(H,9,10)

InChI Key

HLSMDJNLHCOFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2CC(=O)N2

Origin of Product

United States

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